molecular formula C15H17F6OSS B1496964 (4-Hydroxyphenyl)methyl(2-methylbenzyl)sulfonium Hexafluoroantimonate CAS No. 141651-31-2

(4-Hydroxyphenyl)methyl(2-methylbenzyl)sulfonium Hexafluoroantimonate

Cat. No.: B1496964
CAS No.: 141651-31-2
M. Wt: 481.1 g/mol
InChI Key: JAXDCSWYKUDLEP-UHFFFAOYSA-I
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Description

“(4-Hydroxyphenyl)methyl(2-methylbenzyl)sulfonium Hexafluoroantimonate” is a chemical compound with the molecular formula C15H17F6OSSb and a molecular weight of 481.11 . It appears as a white to almost white powder or crystal . This compound has been used in antitumor drug research due to its significant inhibitory effect on abnormal cell proliferation .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H16OS.6FH.Sb/c1-12-5-3-4-6-13 (12)11-17 (2)15-9-7-14 (16)8-10-15;;;;;;;/h3-10H,11H2,1-2H3;6*1H;/q;;;;;;;+5/p-5 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound is a solid at 20°C and is soluble in methanol . It has a melting point of 138°C (dec.) .

Scientific Research Applications

Comb-Shaped Poly(arylene ether sulfone)s as Proton Exchange Membranes

A study by Kim, Robertson, and Guiver (2008) highlighted the synthesis of new sulfonated side-chain grafting units containing sulfonic acid groups, using a compound with structural similarities to (4-Hydroxyphenyl)methyl(2-methylbenzyl)sulfonium Hexafluoroantimonate. These units were incorporated into comb-shaped poly(arylene ether sulfone) copolymers. The polymers demonstrated high proton conductivity and good properties as polyelectrolyte membrane materials, making them suitable for fuel cell applications (Kim, Robertson, & Guiver, 2008).

Fluorinated Sulfonated Poly (arylene ether)s with Semi-Crystalline Structures

Kim, Park, and Lee (2020) developed fluorinated sulfonated semi-crystalline poly (arylene ether) copolymers for proton exchange membranes. These membranes showcased excellent chemical, mechanical, thermal, and electrochemical stability, along with superior performance compared to commercial ion exchange membranes like Nafion 212®. This research signifies the potential of such materials in enhancing the efficiency of fuel cells (Kim, Park, & Lee, 2020).

Material Science and Polymer Chemistry

Cationic Polymerization with Benzyl p-Hydroxyphenyl Methyl Sulfonium Salts

Hamazu et al. (1993) explored the initiator activities of various p-substituted benzyl p-hydroxyphenyl methyl sulfonium salts in the polymerization of glycidyl phenyl ether. The study revealed the influence of electron-donating groups on the initiator activity and provided insights into the mechanistic aspects of the initiation reaction in cationic polymerization (Hamazu et al., 1993).

Polymerization of Diglycidyl Ether of Bisphenol A Resins Initiated by Benzylsulfonium Salts

McGowen and Mathias (1997) investigated the cure behavior of commercial epoxy resins using benzylsulfonium salts as initiators, specifically focusing on 1-(p-methoxybenzyl)tetrahydrothiophenium hexafluoroantimonate. The study provided valuable insights into the cure kinetics, mechanisms, and potential applications of these systems in material science (McGowen & Mathias, 1997).

Safety and Hazards

This compound is harmful if swallowed or inhaled, and it is toxic to aquatic life with long-lasting effects . Precautions should be taken to avoid breathing dust, fume, gas, mist, vapors, or spray. It should be used only outdoors or in a well-ventilated area, and skin should be washed thoroughly after handling .

Properties

IUPAC Name

hexafluoroantimony(1-);(4-hydroxyphenyl)-methyl-[(2-methylphenyl)methyl]sulfanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16OS.6FH.Sb/c1-12-5-3-4-6-13(12)11-17(2)15-9-7-14(16)8-10-15;;;;;;;/h3-10H,11H2,1-2H3;6*1H;/q;;;;;;;+5/p-5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXDCSWYKUDLEP-UHFFFAOYSA-I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C[S+](C)C2=CC=C(C=C2)O.F[Sb-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F6OSSb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001047871
Record name (4-Hydroxyphenyl)methyl(2-methylbenzyl)sulfonium Hexafluoroantimonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001047871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141651-31-2
Record name (4-Hydroxyphenyl)methyl(2-methylbenzyl)sulfonium Hexafluoroantimonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001047871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-hydroxyphenyl)methyl[(2-methylphenyl)methyl]sulfonium, (OC-6-11)-hexafluoroantimonate(1-)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Hydroxyphenyl)methyl(2-methylbenzyl)sulfonium Hexafluoroantimonate
Reactant of Route 2
(4-Hydroxyphenyl)methyl(2-methylbenzyl)sulfonium Hexafluoroantimonate
Reactant of Route 3
(4-Hydroxyphenyl)methyl(2-methylbenzyl)sulfonium Hexafluoroantimonate
Reactant of Route 4
Reactant of Route 4
(4-Hydroxyphenyl)methyl(2-methylbenzyl)sulfonium Hexafluoroantimonate
Reactant of Route 5
(4-Hydroxyphenyl)methyl(2-methylbenzyl)sulfonium Hexafluoroantimonate
Reactant of Route 6
(4-Hydroxyphenyl)methyl(2-methylbenzyl)sulfonium Hexafluoroantimonate

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